1-Butyl-3,3-dimethylurea

Descripción general

Descripción

1-Butyl-3,3-dimethylurea is a chemical compound that participates in various chemical reactions due to its unique structure. Its significance lies in its applications in chemical synthesis and material science, where it serves as a precursor or intermediate in the formation of more complex molecules.

Synthesis Analysis

The synthesis of 1-Butyl-3,3-dimethylurea and related compounds involves Mannich reactions and other synthetic strategies. For instance, 1-n-Butyl-3-p-tosylurea does not incorporate secondary amines significantly in its normal Mannich reaction under alkaline conditions. Instead, compounds like 3-n-butyl-2-oxo-1, 5-di-p-tosyl-perhydro-1, 3, 5-triazine are mainly formed, usually in good yields (Ebi, Brain, & Udeala, 1996).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in understanding the molecular structure of 1-Butyl-3,3-dimethylurea derivatives. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions, crucial for predicting reactivity and designing further synthetic applications.

Chemical Reactions and Properties

1-Butyl-3,3-dimethylurea undergoes various chemical reactions, highlighting its versatility. For instance, its reactivity with carbon disulfide and subsequent alkylation leads to the synthesis of carbodithioates, illustrating its role in forming sulfur-containing compounds (El Ashry et al., 2011).

Aplicaciones Científicas De Investigación

Solubility and Solution Thermodynamics

1-Butyl-3,3-dimethylurea has been studied for its solubility and solution thermodynamics in various solvents. Research by Zhu et al. (2016) investigated the solubility of 1,3-dimethylurea in different solvents, including water and several organic solvents, across various temperatures. This study provides insight into the thermodynamic properties of the compound, such as Gibbs energy, enthalpy, and entropy of mixing, crucial for its application in chemical processes (Zhu et al., 2016).

Photovoltaic Applications

The compound has been explored in the field of photovoltaics. Wu et al. (2009) researched the use of 1,3-dimethylurea derivatives in dye-sensitized solar cells. They found that certain dyes derived from 1,3-dimethylurea significantly improve photoelectric conversion efficiency, suggesting potential applications in renewable energy technologies (Wu et al., 2009).

Catalyst Recycling

Research on 1-butyl-3-methyl-imidazolium derivatives, which are structurally similar to 1-butyl-3,3-dimethylurea, shows its application in catalyst recycling. Van den Broeke et al. (2002) demonstrated the use of such a compound as a solvent in the homogeneous hydrosilylation of 1-octene, with efficient catalyst recycling through biphasic separation (Van den Broeke et al., 2002).

Polymer and Resin Formation

1,3-Dimethylurea, a variant of 1-butyl-3,3-dimethylurea, has been used to mimic urea in modeling melamine-urea-formaldehyde co-condensation reactions. Cao et al. (2017) investigated the influence of pH on these reactions, contributing to our understanding of polymer and resin formation, which is vital in various industrial applications (Cao et al., 2017).

Biomedical Imaging

The derivative of 1,3-dimethylurea has also been used in biomedical imaging. Pham et al. (2005) developed a water-soluble dye based on a 1,3-dimethylurea derivative for cancer detection using optical imaging. This highlights its potential applications in medical diagnostics and research (Pham et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

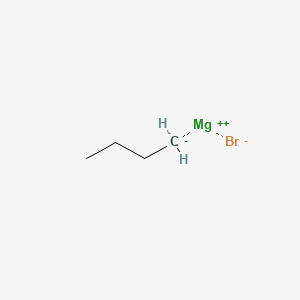

3-butyl-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKHXXRLQIHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200658 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3,3-dimethylurea | |

CAS RN |

52696-91-0 | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)